![molecular formula C6H5N3 B063865 1H-Imidazo[4,5-b]pyridine CAS No. 170245-18-8](/img/structure/B63865.png)
1H-Imidazo[4,5-b]pyridine
Overview
Description
1H-Imidazo[4,5-b]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic structure containing two nitrogen atoms in the imidazole ring and one in the pyridine ring. This scaffold is structurally analogous to purine, enabling interactions with biological macromolecules such as DNA, RNA, and proteins, which underpins its pharmacological relevance . It is synthesized via cyclization of 2,3-diaminopyridine derivatives with aldehydes or ketones under oxidative conditions. Notably, room-temperature synthesis using air as an oxidant has been reported, offering a more efficient route compared to traditional methods requiring elevated temperatures or specific oxidants like iodine or copper(II) salts . Derivatives of this compound exhibit diverse biological activities, including antimicrobial, antimycobacterial, and kinase inhibitory properties .
Biological Activity
1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their antiproliferative, antimicrobial, and antitubercular properties, as well as their potential applications in drug development.
Antiproliferative Activity
Recent studies have demonstrated that various derivatives of this compound exhibit significant antiproliferative effects against a range of cancer cell lines. For instance, a study evaluated several amidino-substituted imidazo[4,5-b]pyridines against human cancer cell lines such as LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma) . The results indicated that certain compounds displayed IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Table 1: Antiproliferative Activity of Selected this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 10 | LN-229 | 0.4 |
Compound 14 | HCT-116 | 0.7 |
Compound 16 | NCI-H460 | 11.9 |
Compound 11 | SW620 | 3.2 |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. While many derivatives showed limited antibacterial activity, one study found that a bromo-substituted derivative exhibited moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that modifications to the imidazo[4,5-b]pyridine structure can influence its antimicrobial efficacy.
Antitubercular Activity
A significant area of research has focused on the antitubercular potential of this compound derivatives. In one study, several compounds were synthesized and tested against Mycobacterium tuberculosis (H37Rv). Notably, compounds with MIC values as low as 0.5 μM were identified as potent inhibitors . The mechanism of action is believed to involve inhibition of the DprE1 enzyme, crucial for bacterial cell wall synthesis.
Table 2: Antitubercular Activity of Selected Derivatives
Compound | MIC (μM) |
---|---|
Compound 5c | 0.6 |
Compound 5g | 0.5 |
Compound 5i | 0.8 |
Compound 5u | 0.7 |
Case Study: Synthesis and Evaluation of Anticancer Agents
A comprehensive study synthesized various derivatives of this compound and evaluated their anticancer properties in vitro. Among the derivatives tested, the compound with an isopropyl amidino group showed promising activity against acute lymphoblastic leukemia with an IC50 value of 11.9 μM . This case illustrates the potential for structural modifications to enhance biological activity.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between synthesized imidazo[4,5-b]pyridine derivatives and their biological targets. For instance, computational analyses revealed strong binding affinities for certain compounds with DprE1 enzyme residues . These findings support the hypothesis that specific structural features can significantly influence binding and activity.
Scientific Research Applications
Antitubercular Activity
Recent studies have identified 1H-imidazo[4,5-b]pyridine derivatives as promising candidates for treating tuberculosis. For instance, compounds synthesized from this scaffold demonstrated potent antitubercular activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L. These compounds target the decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) enzyme, which is critical for mycobacterial cell wall synthesis and represents a novel therapeutic target in TB treatment .
Anticancer Properties
The imidazo[4,5-b]pyridine structure has shown significant promise in cancer therapy. Various derivatives have been reported as inhibitors of key enzymes involved in cancer progression, such as Aurora kinases and PARP (poly(ADP-ribose) polymerase). For example, one derivative exhibited an IC50 value of 8.6 nM against PARP, enhancing the efficacy of chemotherapy in tumor cells . Additionally, these compounds have demonstrated the ability to modulate cellular pathways associated with cancer cell growth and survival.
Antimicrobial and Antifungal Activities
Imidazo[4,5-b]pyridine derivatives have been evaluated for their antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain derivatives achieved fungicidal activities exceeding 85% against specific fungal strains at high concentrations . This highlights their potential as new antimicrobial agents amid rising resistance to conventional treatments.
Neuroprotective Effects
Due to their structural similarity to purine bases, imidazo[4,5-b]pyridines have been explored for neuroprotective applications. Some derivatives act as GABAA receptor agonists and exhibit antioxidant properties that may help in treating neurodegenerative diseases . Their ability to influence neurotransmitter systems makes them viable candidates for further research in neuropharmacology.
Synthetic Approaches
The synthesis of this compound derivatives has evolved significantly over the years. Various methodologies have been developed to enhance yield and reduce environmental impact:
- Alkylation Reactions : N-alkylation under phase transfer catalysis has been employed to introduce functional groups that enhance biological activity .
- Photocatalytic Methods : Recent advancements include photocatalytic approaches that simplify the synthesis process while achieving high yields .
- Diversity-Oriented Synthesis : Techniques that allow for rapid diversification of chemical libraries are being explored to identify novel derivatives with improved pharmacological profiles .
Case Studies
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1H-Imidazo[4,5-b]pyridine derivatives?
Methodological Answer: The core scaffold is typically synthesized via condensation reactions. For example:
- Pyridine-2,3-diamine intermediates react with aldehydes or ketones under reflux conditions (ethanol, 80°C) to form imidazo[4,5-b]pyridines. Substituents at positions 1, 2, and 6 are introduced using methyl, nitro, or phenyl groups via tailored precursors (e.g., 1-methyl-2-nitro-6-phenyl derivatives) .
- Microwave-assisted synthesis reduces reaction time (e.g., 6-bromo derivatives formed in 30 minutes at 150°C) .
- Yields range from 61% (for 2,4-dihydroxyphenyl derivatives) to >80% for nitro-substituted analogs, depending on solvent and catalyst .
Q. How can structural conformation and hydrogen bonding be characterized in this compound?
Methodological Answer:
- X-ray diffraction (XRD): Reveals orthorhombic crystal structure (space group Pna2₁) with planar skeleton geometry and NH···N hydrogen bonds stabilizing dimeric forms .
- Vibrational spectroscopy (IR/Raman): Identifies unique modes at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3400 cm⁻¹ (NH stretching). Temperature-dependent studies (4–295 K) confirm hydrogen bond stability .
- DFT calculations (B3LYP/6-31G(d,p)): Validate experimental data with <2% deviation in bond lengths and angles .
Advanced Research Questions
Q. How can DFT calculations guide the design of this compound derivatives for biological applications?
Methodological Answer:
- Functional selection: B3LYP hybrid functional (combining exact exchange and gradient corrections) predicts electronic properties with high accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Reactivity analysis: Frontier molecular orbital (FMO) calculations identify nucleophilic/electrophilic sites. For example, electron-deficient pyridine rings enhance kinase inhibition by targeting ATP-binding pockets .
- Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) prioritize derivatives with strong binding to DprE1 (tuberculosis target; docking scores ≤−8.5 kcal/mol) .
Q. What methodological approaches validate the antitubercular mechanisms of 6-substituted derivatives?
Methodological Answer:
- Synthesis and screening: 6-(4-nitrophenoxy) derivatives are synthesized via nucleophilic substitution (60–75% yields) and tested against M. tuberculosis H37Rv (MIC values: 0.5–2.0 µg/mL) .
- Enzyme inhibition assays: DprE1 enzyme activity is measured via UV-Vis (λ = 450 nm) with IC₅₀ values ≤1 µM .
- Resistance profiling: Mutant strains (e.g., DprE1 C387S) confirm target specificity .
Q. How do metabolic pathways of PhIP derivatives influence their carcinogenic potential?
Methodological Answer:
- Metabolite identification: CYP1A2 oxidizes 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to N-hydroxy-PhIP (N-OH-PhIP), detected via LC-MS/MS (LOD: 0.1 pg/mL in plasma) .
- Adduct formation: N-OH-PhIP binds to serum albumin (Cys34) forming sulfinamide adducts, quantified by proteolytic digestion (trypsin) and MRM mass spectrometry .
- In vivo models: ABC transporter knockout mice (e.g., Mdr1a/1b⁻/⁻) show 3-fold higher colonic PhIP adduct levels, correlating with inflammation and carcinogenesis .
Q. What analytical techniques quantify PhIP adducts in biological matrices?
Methodological Answer:
- Sample preparation: Plasma proteins are digested with pronase (37°C, 24 h) to release PhIP-Cys34 adducts .
- UPLC-MS/MS: Uses a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode (m/z 225→183 for PhIP; m/z 241→199 for N-OH-PhIP). Recovery rates exceed 90% with intraday precision <10% RSD .
- Validation: Calibration curves (0.1–100 ng/mL) show linearity (R² > 0.99) and accuracy (85–115%) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Regioselectivity : 1H-Imidazo[4,5-b]pyridine derivatives exhibit higher regioselectivity at position 2 during N-alkylation compared to imidazo[1,2-a]pyridines, as shown in DFT studies .
- Synthetic Efficiency : Air-mediated cyclization at room temperature offers a green chemistry advantage over methods requiring nitrobenzene or sulfur .
Table 2: Antimicrobial and Antiparasitic Activities of Selected Derivatives
Key Findings :
- Antimicrobial Potency : this compound derivatives (e.g., Compound 5) show moderate activity against Staphylococcus aureus and Escherichia coli, while oxadiazole-substituted imidazo[1,2-a]pyridines exhibit stronger antifungal effects .
- Antiparasitic Selectivity: Pyrazolo[3,4-b]pyridines demonstrate cidal activity against Trypanosoma brucei, unlike imidazo[4,5-b]pyrazin-2-ones, which are growth-static .
Pharmacological and Computational Insights
Table 3: Pharmacokinetic and Computational Parameters
Key Insights :
- Lipophilicity : this compound derivatives generally have lower LogP values, suggesting better aqueous solubility compared to bulkier analogs like imidazo[1,2-a]pyridines .
- DFT Studies : Electron density calculations at nitrogen atoms (B3LYP/6-311G) reveal higher nucleophilic character at position 2, guiding regioselective modifications .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
Record name | Imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,3-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.